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Compound of Interest

Compound Name: 2-Morpholinophenol

CAS No.: 41536-44-1

Cat. No.: B1351176 Get Quote

This technical guide provides an in-depth analysis of the key spectroscopic data for the

structural elucidation of 2-Morpholinophenol (CAS No: 5340-62-5). Designed for researchers,

scientists, and professionals in drug development, this document synthesizes predictive data

based on foundational spectroscopic principles with practical, field-proven insights. We will

explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, explaining the causal relationships between molecular structure and

spectral output.

Introduction to 2-Morpholinophenol
2-Morpholinophenol is a bifunctional organic molecule incorporating a phenol ring substituted

with a morpholine moiety at the ortho position. This unique combination of a weakly acidic

phenol group and a basic tertiary amine within the morpholine ring imparts interesting chemical

properties, making it a valuable scaffold in medicinal chemistry and materials science. Accurate

structural verification is the bedrock of any chemical research, and spectroscopic techniques

are the primary tools for this purpose. This guide offers a detailed examination of its

characteristic spectral signatures.

Figure 1: Chemical Structure of 2-Morpholinophenol.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei,

we can map out atomic connectivity.[1][2]

1.1: ¹H NMR Spectroscopy
Experimental Protocol (Exemplary):

Sample Preparation: Dissolve approximately 5-10 mg of 2-Morpholinophenol in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an

internal standard (0 ppm).

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

Acquisition: Acquire the spectrum using a standard pulse program. The addition of a small

amount of D₂O and re-acquiring the spectrum can be used to identify the exchangeable

phenolic O-H proton, which would disappear from the spectrum.[3]

Predicted Spectrum & Interpretation:

The ¹H NMR spectrum of 2-Morpholinophenol is expected to show distinct signals for the

aromatic protons, the morpholine protons, and the phenolic hydroxyl proton.

Aromatic Region (approx. 6.8-7.2 ppm): The four protons on the phenol ring are in unique

chemical environments due to the two different ortho-substituents. This will result in a

complex multiplet pattern. Their chemical shifts are influenced by the electron-donating

effects of both the -OH and -N(morpholino) groups.

Morpholine Protons (approx. 2.9-3.9 ppm): The morpholine ring contains two sets of

chemically non-equivalent methylene (-CH₂-) groups.

-O-CH₂- Protons (approx. 3.7-3.9 ppm): These four protons are adjacent to the

electronegative oxygen atom, causing them to be deshielded and appear further

downfield. They will likely appear as a triplet or a complex multiplet.[4][5]

-N-CH₂- Protons (approx. 2.9-3.1 ppm): These four protons are adjacent to the nitrogen

atom. They are less deshielded than the O-CH₂ protons and will appear upfield. They are
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also expected to be a triplet or multiplet.[4][6]

Phenolic Proton (-OH, approx. 9-10 ppm, variable): The chemical shift of the hydroxyl proton

is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7]

It typically appears as a broad singlet and will exchange with D₂O. In a non-polar solvent like

CDCl₃, intramolecular hydrogen bonding with the morpholine nitrogen is possible, which

could shift this peak significantly.

Predicted ¹H NMR

Data for 2-

Morpholinophenol

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Ar-H (Phenol Ring) 6.8 - 7.2 Multiplet (m) 4H

-O-CH₂- (Morpholine) 3.7 - 3.9 Multiplet (m) 4H

-N-CH₂- (Morpholine) 2.9 - 3.1 Multiplet (m) 4H

Ar-OH
9.0 - 10.0 (in DMSO-

d₆)
Broad Singlet (br s) 1H

1.2: ¹³C NMR Spectroscopy
Experimental Protocol (Exemplary):

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is

typically used compared to ¹H NMR.

Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz for a 400

MHz ¹H instrument).

Acquisition: A proton-decoupled sequence is standard, resulting in a spectrum where each

unique carbon atom appears as a single line. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃

groups.
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Predicted Spectrum & Interpretation:

Due to the lack of symmetry, all 10 carbon atoms in 2-Morpholinophenol are chemically

unique and should produce 10 distinct signals.[8]

Aromatic Carbons (approx. 115-155 ppm): Six signals are expected.

C-OH (approx. 150-155 ppm): The carbon directly attached to the hydroxyl group is

significantly deshielded and appears furthest downfield in the aromatic region.[9]

C-N (approx. 140-145 ppm): The carbon bonded to the morpholine nitrogen will also be

downfield, but typically less so than the C-OH carbon.

Other Aromatic Carbons (approx. 115-130 ppm): The remaining four carbons will resonate

in this typical range for aromatic carbons.

Morpholine Carbons (approx. 45-70 ppm):

-O-C H₂- (approx. 66-68 ppm): The carbons adjacent to the oxygen atom are deshielded

and appear downfield.

-N-C H₂- (approx. 48-52 ppm): The carbons adjacent to the nitrogen are less deshielded

and appear further upfield.

Predicted ¹³C NMR Data for 2-

Morpholinophenol

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-OH (Aromatic) 150 - 155

C-N (Aromatic) 140 - 145

Ar-CH (Aromatic, 4 signals) 115 - 130

-O-CH₂- (Morpholine) 66 - 68

-N-CH₂- (Morpholine) 48 - 52
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Part 2: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring

the vibrations of bonds.

Experimental Protocol (Exemplary):

Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory

can be used, where a small amount of the solid is pressed directly onto a crystal (e.g.,

diamond).

Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A

background spectrum is taken first and automatically subtracted.

Predicted Spectrum & Interpretation:

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-N

bonds.

O-H Stretch (approx. 3200-3500 cm⁻¹): A very strong and broad absorption is expected for

the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[3]

C-H Stretches (approx. 2850-3100 cm⁻¹): This region will show multiple peaks. Aromatic C-H

stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine

ring will appear just below 3000 cm⁻¹.[10]

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): Several sharp, medium-to-strong intensity

peaks are characteristic of the benzene ring.

C-O Stretches (approx. 1100-1250 cm⁻¹): Two distinct C-O stretching bands are expected.

The aryl C-O stretch from the phenol group will be around 1200-1250 cm⁻¹, while the

aliphatic ether C-O-C stretch from the morpholine ring will appear around 1100-1120 cm⁻¹.

[11]

C-N Stretch (approx. 1180-1280 cm⁻¹): The tertiary amine C-N stretch will likely appear in

this region, potentially overlapping with the C-O stretches.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.researchgate.net/figure/Observed-IR-spectrum-of-neutral-morpholine-and-the-calculated-spectrum-based-on-the_fig3_312541259
https://pmc.ncbi.nlm.nih.gov/articles/PMC10615077/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted IR Data for 2-

Morpholinophenol

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity

O-H Stretch (Phenol) 3200 - 3500 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium, Sharp

C-H Stretch (Aliphatic) 2850 - 2980 Medium, Sharp

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong, Sharp

C-O Stretch (Phenol) 1200 - 1250 Strong

C-O Stretch (Ether) 1100 - 1120 Strong

C-N Stretch (Tertiary Amine) 1180 - 1280 Medium

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.[12]

Experimental Protocol (Exemplary):

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by Gas Chromatography (GC/MS).

Ionization: Electron Ionization (EI) is a common technique where high-energy electrons

bombard the molecule, causing it to ionize and fragment.

Detection: The resulting positively charged ions are separated by their mass-to-charge ratio

(m/z) and detected.

Predicted Spectrum & Interpretation:

The molecular formula of 2-Morpholinophenol is C₁₀H₁₃NO₂. Its molecular weight is 179.22

g/mol .
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Molecular Ion (M⁺•): A peak at m/z 179 corresponding to the intact radical cation is expected.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an

odd nominal molecular weight, which is consistent.

Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of stable

carbocations or neutral losses.[13][14] For 2-Morpholinophenol, cleavage of the bonds

alpha (α) to the heteroatoms (N and O) in the morpholine ring is a dominant pathway.

Pathway 1: Morpholine Ring Cleavage

Pathway 2: C-N Bond Cleavage

2-Morpholinophenol
[M]⁺•

m/z = 179

[M - C₂H₄O]⁺•
m/z = 135

- C₂H₄O

[C₆H₆O]⁺•
(Phenol radical cation)

m/z = 94

- C₄H₇N (morpholino radical)

[C₈H₈NO]⁺
m/z = 134

- H•

Click to download full resolution via product page

Figure 2: Predicted Key Fragmentation Pathways for 2-Morpholinophenol in EI-MS.

Explanation of Fragments:

m/z 135: This significant peak likely arises from the loss of a neutral ethylene oxide molecule

(C₂H₄O, 44 Da) via a retro-Diels-Alder-type cleavage of the morpholine ring.

m/z 134: Subsequent loss of a hydrogen radical (H•) from the m/z 135 fragment would yield

a stable, even-electron ion at m/z 134.

m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the C-

N bond between the aromatic ring and the morpholine substituent. The positive charge is

stabilized on the aromatic system.
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Predicted Key Fragments in Mass Spectrum

m/z Value Proposed Fragment Identity

179 [C₁₀H₁₃NO₂]⁺• (Molecular Ion)

135 [M - C₂H₄O]⁺•

134 [M - C₂H₄O - H]⁺

94 [C₆H₆O]⁺• (Phenol radical cation)

Conclusion
The structural confirmation of 2-Morpholinophenol relies on a cohesive interpretation of data

from multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton

and the specific connectivity of the morpholine and phenol rings. IR spectroscopy confirms the

presence of key functional groups, notably the phenolic -OH and the C-O/C-N bonds. Finally,

mass spectrometry provides the molecular weight and offers corroborating structural evidence

through predictable fragmentation patterns. This guide provides a robust framework for

researchers to interpret the spectroscopic data of 2-Morpholinophenol and its derivatives,

ensuring scientific integrity and accelerating research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.researchgate.net/figure/Observed-IR-spectrum-of-neutral-morpholine-and-the-calculated-spectrum-based-on-the_fig3_312541259
https://pmc.ncbi.nlm.nih.gov/articles/PMC10615077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10615077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10615077/
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.02%3A_Fragmentation
https://www.youtube.com/watch?v=ZdqIh-NWahk
https://www.benchchem.com/product/b1351176#spectroscopic-data-of-2-morpholinophenol-nmr-ir-ms
https://www.benchchem.com/product/b1351176#spectroscopic-data-of-2-morpholinophenol-nmr-ir-ms
https://www.benchchem.com/product/b1351176#spectroscopic-data-of-2-morpholinophenol-nmr-ir-ms
https://www.benchchem.com/product/b1351176#spectroscopic-data-of-2-morpholinophenol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351176?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

